molecular formula C16H13ClF3N3O B2457433 5-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1,2-dimethyl-N-(prop-2-yn-1-yl)-1H-pyrrole-3-carboxamide CAS No. 2061269-56-3

5-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1,2-dimethyl-N-(prop-2-yn-1-yl)-1H-pyrrole-3-carboxamide

Cat. No.: B2457433
CAS No.: 2061269-56-3
M. Wt: 355.75
InChI Key: WOTZYRURKZMVML-UHFFFAOYSA-N
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Description

5-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1,2-dimethyl-N-(prop-2-yn-1-yl)-1H-pyrrole-3-carboxamide is an intriguing chemical compound with a complex structure, characterized by its pyridine and pyrrole components

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1,2-dimethyl-N-(prop-2-yn-1-yl)-1H-pyrrole-3-carboxamide typically involves a multi-step process:

  • Formation of the Pyridine Derivative:

  • Pyrrole Synthesis: : A separate pathway involving the synthesis of a pyrrole derivative, which includes methylation and N-alkylation steps.

  • Coupling Reactions: : The final product is obtained by coupling the pyridine and pyrrole derivatives through amide bond formation, typically using carbodiimide-based coupling agents.

Industrial Production Methods

In industrial settings, the production of this compound may involve optimized synthetic routes to maximize yield and minimize cost. Techniques such as continuous flow chemistry and high-throughput screening can be employed to scale up the synthesis process efficiently.

Chemical Reactions Analysis

Types of Reactions

5-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1,2-dimethyl-N-(prop-2-yn-1-yl)-1H-pyrrole-3-carboxamide undergoes several types of chemical reactions, including:

  • Oxidation: : This compound can be oxidized under specific conditions to form various oxidized derivatives.

  • Reduction: : Reduction reactions can lead to the cleavage of certain bonds, forming reduced products.

  • Substitution: : The compound can participate in nucleophilic and electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

  • Oxidation: : Reagents such as potassium permanganate or chromium trioxide in acidic or basic media.

  • Reduction: : Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

  • Substitution: : Reagents like halogens, nucleophiles (e.g., amines, alcohols), and bases or acids as catalysts.

Major Products

The major products formed from these reactions are typically derivatives of the original compound, with modifications at specific positions on the pyridine or pyrrole rings.

Scientific Research Applications

5-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1,2-dimethyl-N-(prop-2-yn-1-yl)-1H-pyrrole-3-carboxamide is used in a variety of scientific research applications, including:

  • Chemistry: : As a building block in the synthesis of more complex molecules, useful in drug discovery and materials science.

  • Biology: : In studies involving molecular interactions and enzyme inhibition.

  • Medicine: : As a potential therapeutic agent, particularly for its ability to interact with specific biological targets.

  • Industry: : In the development of agrochemicals and specialty chemicals, benefiting from its unique chemical properties.

Mechanism of Action

The compound exerts its effects by interacting with specific molecular targets, such as enzymes or receptors. The presence of the trifluoromethyl and chlorine groups enhances its binding affinity and specificity. The compound can modulate the activity of these targets through competitive inhibition or allosteric modulation, affecting downstream pathways and biological processes.

Comparison with Similar Compounds

When compared to similar compounds, 5-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1,2-dimethyl-N-(prop-2-yn-1-yl)-1H-pyrrole-3-carboxamide stands out due to its unique combination of a pyridine and pyrrole ring with specific substituents, providing distinct reactivity and binding properties. Similar compounds include:

  • 3-chloro-5-(trifluoromethyl)pyridin-2-yl derivatives: : Lacking the pyrrole component.

  • 1,2-dimethyl-N-alkyl pyrrole-3-carboxamides: : Without the pyridine substituent.

  • Other pyridine-pyrrole hybrids: : With different substituents, offering varied chemical and biological properties.

This intricate structure and diverse reactivity make this compound a valuable compound for scientific research and industrial applications.

Properties

IUPAC Name

5-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1,2-dimethyl-N-prop-2-ynylpyrrole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClF3N3O/c1-4-5-21-15(24)11-7-13(23(3)9(11)2)14-12(17)6-10(8-22-14)16(18,19)20/h1,6-8H,5H2,2-3H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOTZYRURKZMVML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(N1C)C2=C(C=C(C=N2)C(F)(F)F)Cl)C(=O)NCC#C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClF3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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